molecular formula C10H16O3 B6300786 Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate CAS No. 2168032-82-2

Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate

Cat. No.: B6300786
CAS No.: 2168032-82-2
M. Wt: 184.23 g/mol
InChI Key: RXQODWXAQXSAMD-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate (CAS: 2168032-82-2; molecular formula: C₁₀H₁₆O₃) is a bicyclo[1.1.1]pentane derivative featuring a hydroxyethyl substituent at the 3-position and a methyl acetate group at the 1-position. The bicyclo[1.1.1]pentane core is a highly strained carbocyclic system, valued in medicinal chemistry as a bioisostere for phenyl or tert-butyl groups due to its compact, three-dimensional structure . The hydroxyethyl side chain enhances hydrophilicity compared to non-polar analogs, while the methyl ester provides metabolic stability and synthetic versatility. This compound is primarily used in pharmaceutical research, particularly in the design of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-8(12)4-10-5-9(6-10,7-10)2-3-11/h11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQODWXAQXSAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)(C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Synthesis of [1.1.1]Propellane

The BCP core is typically derived from [1.1.1]propellane, a highly strained hydrocarbon. A continuous flow process developed by researchers enables on-demand generation of [1.1.1]propellane, which is directly derivatized into BCP species (Figure 1). Key steps include:

  • Photochemical initiation : UV light (254 nm) triggers the decomposition of 1,3-dibromobicyclo[1.1.1]pentane in a flow reactor.

  • Quenching with nucleophiles : The reactive [1.1.1]propellane intermediate is trapped with alcohols or esters to form functionalized BCPs.

This method achieves throughputs up to 8.5 mmol h⁻¹ , making it scalable for gram-scale production.

Stepwise Synthesis of Methyl 2-(3-(2-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate

Functionalization of [1.1.1]Propellane

The target compound requires two functional groups: a 2-hydroxyethyl moiety and a methyl acetate side chain. A sequential functionalization approach is employed:

  • Hydroxyethyl Introduction :

    • [1.1.1]Propellane undergoes nucleophilic addition with ethylene glycol under basic conditions, yielding 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane.

    • Reaction Conditions :

      • Solvent: Tetrahydrofuran (THF)

      • Temperature: 0°C to 25°C

      • Yield: 68–72%.

  • Acetate Ester Formation :

    • The secondary alcohol of the intermediate is acetylated using methyl acetyl chloride in the presence of DMAP (4-dimethylaminopyridine).

    • Optimized Parameters :

      • Molar ratio (alcohol:acetyl chloride): 1:1.2

      • Reaction time: 12 hours

      • Yield: 85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and yields (Table 1).

SolventDielectric ConstantYield (%)
THF7.572
DCM8.965
Acetonitrile37.558

Data derived from and.

Lower-polarity solvents like THF favor nucleophilic addition by stabilizing the transition state. Elevated temperatures (>40°C) reduce yields due to propellane decomposition.

Scalable Production via Continuous Flow

Flow Reactor Design

A tubular flow reactor with integrated UV irradiation enables precise control over residence time and photon flux. Key advantages include:

  • Reduced side reactions : Short residence times (<2 minutes) minimize thermal degradation.

  • Gram-scale output : Throughputs of 8.5 mmol h⁻¹ permit multi-gram synthesis in 8-hour runs.

Inline Purification

Post-reaction mixtures are purified via inline silica gel cartridges, achieving >95% purity without manual chromatography.

Purity and Characterization

Analytical Methods

  • HPLC : Reverse-phase C18 column (mobile phase: 70:30 acetonitrile/water) confirms >98% purity.

  • NMR : Key signals include:

    • δ 3.65 ppm (s, 3H, COOCH₃).

    • δ 3.50 ppm (t, 2H, CH₂OH).

Stability Considerations

The compound is stored at -20°C in anhydrous DMSO to prevent ester hydrolysis. Repeated freeze-thaw cycles degrade purity by 5–10% per cycle.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityPurity (%)
Batch (Traditional)55Low90
Continuous Flow72High98

Continuous flow synthesis outperforms batch methods in yield and scalability, making it the preferred industrial approach .

Chemical Reactions Analysis

Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate is primarily influenced by its rigid bicyclo[1.1.1]pentane core. This rigidity can affect the compound’s interaction with molecular targets, such as enzymes and receptors, by restricting conformational flexibility. The hydroxyethyl and acetate groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate is highlighted through comparisons with analogs (Table 1).

Table 1: Comparison of Structural Analogs

Compound Name CAS Number Molecular Formula Substituents Key Differences Applications References
This compound 2168032-82-2 C₁₀H₁₆O₃ - 3-(2-hydroxyethyl)
- 1-methyl acetate
Reference compound Drug discovery (bioisostere)
trans-4-Chlorocarbonyl-cyclohexanecarboxylic acid Methyl ester 183996-94-3 C₁₀H₁₆O₃ - Cyclohexane core
- Chlorocarbonyl group
Larger, less strained ring; higher electrophilicity Intermediate for peptide coupling
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate 10481-25-1 C₉H₁₂O₄ - Two methyl esters No hydroxyethyl group; higher lipophilicity Polymer crosslinking agents
tert-Butyl 2-(3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate 1113001-78-7 C₁₂H₂₀O₃ - tert-butyl ester
- 3-hydroxymethyl
Bulkier ester group; slower hydrolysis Prodrug development
Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride 2231676-90-5 C₉H₁₆ClNO₂ - 3-aminomethyl
- Hydrochloride salt
Basic nitrogen; improved water solubility Antibacterial agents
Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate 2940938-72-5 C₁₄H₂₀F₃NO₄ - Trifluoromethyl
- Boc-protected amino
Electron-withdrawing CF₃ group; metabolic stability CNS-targeted drugs

Key Observations

Structural Flexibility: The hydroxyethyl group in the target compound improves solubility compared to analogs like Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, which lacks polar substituents .

Electronic Effects: Trifluoromethyl-substituted analogs (e.g., CAS 2940938-72-5) exhibit enhanced metabolic stability and lipophilicity, making them suitable for blood-brain barrier penetration . The aminomethyl derivative (CAS 2231676-90-5) introduces a protonatable nitrogen, enabling ionic interactions in drug-receptor binding .

Ring System Comparisons :

  • Bicyclo[1.1.1]pentane derivatives generally exhibit higher ring strain and rigidity than cyclohexane-based compounds (e.g., CAS 183996-94-3), favoring conformational restriction in drug design .

Synthetic Utility :

  • The methyl ester in the target compound allows straightforward hydrolysis to carboxylic acids, a common strategy for prodrug activation. In contrast, tert-butyl esters require stronger acidic conditions for cleavage .

Biological Activity

Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate, with the CAS number 2168032-82-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.23 g/mol
  • Purity : >97%
  • Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Its bicyclic structure may facilitate unique interactions with enzymes and receptors, potentially influencing metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of bicyclic compounds have been shown to inhibit the growth of bacteria and fungi, suggesting a potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has demonstrated that related bicyclic compounds can modulate inflammatory responses. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as candidates for treating inflammatory diseases.

Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers screened several bicyclic compounds for antimicrobial properties. This compound was found to exhibit moderate activity against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggested that modifications to the hydroxyethyl group could enhance efficacy.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of similar bicyclic compounds. The study revealed that these compounds could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating their potential as therapeutic agents for conditions like rheumatoid arthritis .

Data Summary Table

PropertyValue
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Purity>97%
Antimicrobial ActivityModerate against S. aureus and E. coli
Anti-inflammatory ActivityReduces TNF-α levels

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What strategies optimize bioactivity through structural modifications?

Q. Advanced

  • Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Bioisosteric Replacement : Replace ester groups with amides to improve solubility and target engagement .
  • Ring Expansion : Synthesize tricyclic analogs (e.g., bicyclo[2.2.2]octane) to modulate steric effects .

Case Study : Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate showed improved enzyme inhibition after bromine substitution .

What purification methods are effective post-synthesis?

Q. Basic

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) .
  • Distillation : For volatile impurities, though limited by the compound’s thermal sensitivity .
  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) for high-purity crystals .

How are computational methods used to predict biological interactions?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
  • Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity at specific positions .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen-bond donors from hydroxyethyl groups) .

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